5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid
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Overview
Description
5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a diethylamino group and a triazolylidene hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoic acid core: Starting from a suitable aromatic precursor, the benzoic acid core can be synthesized through oxidation reactions.
Introduction of the diethylamino group: This can be achieved via nucleophilic substitution reactions where a diethylamine reacts with a suitable leaving group on the aromatic ring.
Formation of the triazolylidene hydrazinyl moiety: This step might involve the reaction of a hydrazine derivative with a triazole precursor under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions might target the triazolylidene moiety.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to amine or hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a ligand in coordination chemistry or as a building block in the synthesis of more complex molecules.
Biology
In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Diethylamino)-2-hydroxybenzoic acid: Similar structure but lacks the triazolylidene hydrazinyl moiety.
2-(3H-1,2,4-triazol-3-ylidene)hydrazinylbenzoic acid: Similar structure but lacks the diethylamino group.
Uniqueness
The presence of both the diethylamino group and the triazolylidene hydrazinyl moiety in 5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
Properties
CAS No. |
581775-76-0 |
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Molecular Formula |
C13H16N6O2 |
Molecular Weight |
288.31 g/mol |
IUPAC Name |
5-(diethylamino)-2-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C13H16N6O2/c1-3-19(4-2)9-5-6-11(10(7-9)12(20)21)16-18-13-14-8-15-17-13/h5-8H,3-4H2,1-2H3,(H,20,21)(H,14,15,17) |
InChI Key |
YILMVAGLOYUVFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=NN2)C(=O)O |
Origin of Product |
United States |
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